1-(2-(Bromomethyl)-5-methoxyphenyl)propan-1-one

Description

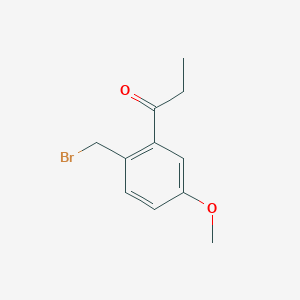

1-(2-(Bromomethyl)-5-methoxyphenyl)propan-1-one is a substituted propanone derivative featuring a phenyl ring with a bromomethyl (-CH₂Br) group at the 2-position and a methoxy (-OCH₃) group at the 5-position. The bromomethyl moiety acts as a reactive site for nucleophilic substitution or cross-coupling reactions, while the methoxy group contributes electron-donating effects, influencing aromatic reactivity. This compound is of interest in synthetic organic chemistry, particularly in the development of pharmaceuticals or functional materials, though its specific applications are less documented compared to structurally related cathinones or chalcones .

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-5-methoxyphenyl]propan-1-one |

InChI |

InChI=1S/C11H13BrO2/c1-3-11(13)10-6-9(14-2)5-4-8(10)7-12/h4-6H,3,7H2,1-2H3 |

InChI Key |

ORSPUGUJAWVVQA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)OC)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-5-methoxyphenyl)propan-1-one typically involves the bromination of 1-(5-methoxyphenyl)propan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-5-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction of the carbonyl group can yield alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of substituted phenylpropanones.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Scientific Research Applications

1-(2-(Bromomethyl)-5-methoxyphenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-methoxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Substituent Position and Functional Group Analysis

Target Compound :

- Structure : Propan-1-one backbone with 2-(bromomethyl)-5-methoxy phenyl substituents.

- Key Features :

- Bromomethyl group at 2-position : A potent leaving group, enabling alkylation or Suzuki-Miyaura coupling reactions.

- Methoxy group at 5-position : Electron-donating, directing electrophilic substitution to specific positions.

Cathinone Analogs (e.g., 4-FMC, 3-MMC) :

- 4-Fluoromethcathinone (4-FMC): Structure: 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one. Substituents: Fluorine at 4-position; methylamino group at the β-carbon. Key Differences: The fluorine substituent enhances lipophilicity and CNS activity compared to the target compound’s bromomethyl-methoxy combination. 4-FMC is water-soluble as a hydrochloride salt, whereas the bromine in the target compound may reduce solubility .

- 3-Methylmethcathinone (3-MMC): Structure: 1-(3-Methylphenyl)-2-(methylamino)propan-1-one. Substituents: Methyl group at 3-position; lacks halogens. Key Differences**: The methyl group is metabolically stable but less reactive than bromomethyl, limiting synthetic utility .

Chalcone Derivatives (e.g., 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one) :

- Structure: Enone (α,β-unsaturated ketone) system with hydroxy and methyl substituents.

- Key Differences**: Conjugated double bond enables Michael addition or cyclization reactions, contrasting with the target compound’s saturated propanone backbone. Chalcones are often studied for antioxidant or anticancer properties, while the target’s bromomethyl group suggests utility in halogenation chemistry .

Physical and Spectroscopic Properties

- Target Compound :

- 4-FMC :

- Chalcones: UV-Vis absorption at ~300–400 nm due to conjugated enone system .

Biological Activity

1-(2-(Bromomethyl)-5-methoxyphenyl)propan-1-one is a synthetic organic compound belonging to the class of substituted phenyl ketones. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include enzyme inhibition, antimicrobial properties, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H13BrO2

- IUPAC Name : this compound

The presence of the bromomethyl group enhances its electrophilic nature, potentially facilitating interactions with nucleophiles in biological systems. The methoxy group contributes to its lipophilicity, which may influence its bioavailability and interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes. A study focusing on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) found that compounds with similar structures can effectively inhibit these enzymes, which are crucial in neurotransmitter regulation and have implications in neurodegenerative diseases such as Alzheimer's disease .

Table 1: Enzyme Inhibition Data

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study: Antimicrobial Activity

In a study conducted on several bacterial strains, including Escherichia coli and Staphylococcus aureus, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 20.0 | Induction of apoptosis | |

| HeLa (Cervical Cancer) | 18.5 | ROS generation |

The biological activity of this compound may be attributed to its ability to interact with specific biomolecules. The bromomethyl group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modulation of their activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the bromomethyl or methoxy groups could enhance potency or selectivity towards specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.